Warfarin sodium

Übersicht

Beschreibung

Warfarin Sodium is a medication used to treat and prevent harmful blood clots from forming in the body . It is commonly referred to as a “blood thinner” or an “anticoagulant”, but the more accurate term is “anticoagulant” as it helps to keep blood flowing smoothly in the body by decreasing the amount of certain substances (clotting proteins) in the blood .

Synthesis Analysis

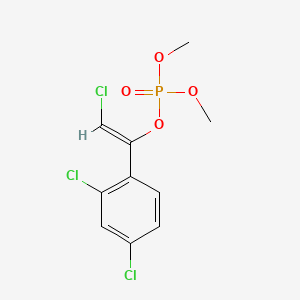

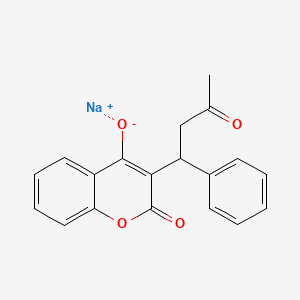

Warfarin can be synthesized through a base or acid-catalyzed Michael condensation reaction of 4-hydroxycoumarin with benzalacetone . The yield for this synthesis when carried out in water is typically 40%. Higher yields can be obtained by carrying out the reaction in methanol .

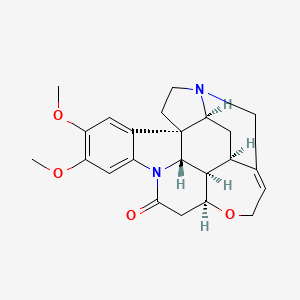

Molecular Structure Analysis

Warfarin has a molecular formula of C19H16O4 . It is a colorless, crystalline compound with a melting point of 151-161°C . It is practically insoluble in water, readily soluble in acetone and dioxane, and moderately soluble in alcohols .

Chemical Reactions Analysis

This compound exists in two forms: the clathrate form and the amorphous form . In commercially available this compound oral suspension, the active pharmaceutical ingredient (API) is added in the amorphous state . Warfarin, not its sodium salt, was identified as the undissolved solid existing in the suspension. This was found to be due to the dissociation of sodium salt and the protonation of the warfarin ion in the liquid phase, which triggered the crystallization of the sparingly soluble unsalted form .

Physical And Chemical Properties Analysis

Warfarin is a colorless solid, odorless, and tasteless . It has a density of 1.3±0.1 g/cm3, a boiling point of 515.2±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C .

Wissenschaftliche Forschungsanwendungen

1. Genetic Factors in Warfarin Metabolism

Warfarin sodium's effectiveness is influenced by genetic variations, specifically polymorphisms in the cytochrome P450 2C9 (CYP2C9) enzyme, which is responsible for its metabolism. A study found that patients with certain CYP2C9 polymorphisms required significantly lower warfarin doses, highlighting the role of genetic factors in warfarin sensitivity and dosing variability (Tabrizi et al., 2002).

2. Warfarin in Cancer Patients

In patients with cancer, the use of warfarin for preventing venous thromboembolism is linked to high recurrence and bleeding risks. A study comparing low-molecular-weight heparin and warfarin in such patients suggested that low-molecular-weight heparin might be a safer alternative for secondary prevention of venous thromboembolism in cancer patients (Meyer et al., 2002).

3. Electrochemical Sensor for Warfarin Monitoring

A novel electrochemical sensor was developed for the rapid and sensitive detection of this compound in biological samples. This sensor utilized a molecularly imprinted polymer on a nanoporous gold leaf modified electrode, providing a new method for therapeutic drug monitoring of warfarin (Li et al., 2016).

4. Warfarin and Intracerebral Hemorrhage

A study on intracerebral hemorrhage (ICH) outcomes showed that warfarin use doubled the rate of ICH mortality in a dose-dependent manner. This finding underscores the need for careful control of warfarin dosing to limit the risk and severity of warfarin-related ICH (Rosand et al., 2004).

5. Comparison of Branded and Generic Warfarin Products

Research comparing the efficacy and tolerability of switching from branded to generic this compound products found no significant differences in therapeutic efficacy or safety profiles, suggesting that generic versions are as effective as branded ones for maintaining anticoagulation in patients with mechanical prosthetic heart valves (Lee et al., 2005).

6. Formulation and Manufacturing Impact on Warfarin Quality

A study focused on the effects of manufacturing and formulation variables on the critical quality attributes of this compound products. It revealed that manufacturing processes and formulation components significantly influence the drug's physical form and dissolution properties, which in turn affect its clinical performance (Rahman et al., 2015).

7. Stability of this compound in Oral Formulations

An investigation into the stability of this compound in oral formulations found that this compound exists in both clathrate and amorphous forms, with its stability being influenced by factors like pH and temperature. This study contributes to the understanding of warfarin's stability in pharmaceutical formulations (Dimitrokalli et al., 2021).

8. Solid Form Changes in this compound

Research on this compound solid form changes under various conditions highlighted the potential for dissolution failures and poor in vivo performance due to transformations of the drug's crystalline form. This study offers insights into the stability and efficacy of this compound tablets (Shah et al., 2021).

Wirkmechanismus

Target of Action

Warfarin sodium primarily targets the Vitamin K Epoxide Reductase Complex 1 (VKORC1) . This enzyme plays a crucial role in the vitamin K cycle, which is essential for the activation of certain clotting factors in the body .

Mode of Action

This compound acts as an antagonist to vitamin K . It inhibits the function of VKORC1, thereby blocking the recycling of vitamin K in the body . This inhibition prevents the synthesis of biologically active forms of vitamin K-dependent clotting factors, including Factors II, VII, IX, and X, and the anticoagulant proteins C and S .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the coagulation cascade . By inhibiting VKORC1, this compound disrupts the vitamin K cycle, leading to a reduction in the gamma-carboxylation of vitamin K-dependent coagulation factors . This prevents these factors from binding to phospholipid membranes, which is necessary for their hemostatic function .

Pharmacokinetics

This compound exhibits the following pharmacokinetic properties:

- Absorption : Warfarin is essentially completely absorbed, reaching a maximum plasma concentration between 2 and 6 hours .

- Distribution : It is 99% protein-bound and has a small volume of distribution .

- Metabolism : Warfarin is metabolized in the liver by various enzymes, including CYP2C9, 2C19, 2C8, 2C18, 1A2, and 3A4 .

- Elimination : The drug is eliminated mainly through the urine and feces, with an effective half-life of 20-60 hours .

Result of Action

The primary result of this compound’s action is a reduction in blood clotting . By inhibiting the synthesis of vitamin K-dependent clotting factors, this compound decreases the blood’s ability to form clots . This makes it an effective treatment for conditions that are characterized by an increased risk of blood clot formation, such as venous thromboembolism and atrial fibrillation .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. These include the patient’s physical condition, diet, concomitant medications, and genetic factors . For example, certain foods rich in vitamin K can decrease the effectiveness of this compound, while some medications can interact with this compound and alter its anticoagulant effect . Genetic variations, particularly in the genes encoding for the enzymes involved in the metabolism of warfarin, can also significantly influence the drug’s effect .

Safety and Hazards

Warfarin can sometimes cause serious side effects, such as heavy bleeding . This is because warfarin interferes with the formation of blood clots. It’s important to have regular health checkups if you take the medicine . Since this drug can be absorbed through the skin and lungs and may harm an unborn baby, women who are pregnant or who may become pregnant should not handle this medication or breathe the dust from the tablets .

Zukünftige Richtungen

Warfarin remains the drug of choice for the prevention of thrombosis in a number of indications and therefore a focus on the best dosing methods is still needed . Genetic-guided warfarin dosing is the most precise method, but not the most widespread . The use of genetic dosing for warfarin initiation can lead to better outcomes. Whether these better outcomes are clinically or economically beneficial remains controversial .

Eigenschaften

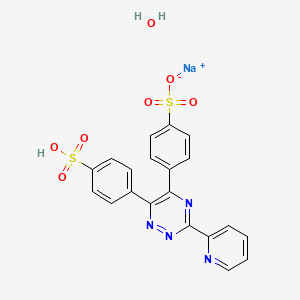

IUPAC Name |

sodium;2-oxo-3-(3-oxo-1-phenylbutyl)chromen-4-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O4.Na/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;/h2-10,15,21H,11H2,1H3;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYITYFHKDODNCQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7035010 | |

| Record name | Sodium warfarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7035010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Warfarin sodium is a slightly bitter crystalline powder. An anticoagulant used as a rodenticide. (EPA, 1998) | |

| Record name | WARFARIN SODIUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

129-06-6, 5543-79-3 | |

| Record name | WARFARIN SODIUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Warfarin sodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-Oxo-1-phenylbutyl)-4-sodiooxy-2H-1-benzopyran-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005543793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium warfarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7035010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Warfarin sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | WARFARIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6153CWM0CL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.